

Application Notes and Protocols for Ifenprodil Tartrate in Cell Culture Experiments

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Compound of Interest

Compound Name: *Ifenprodil Tartrate*

Cat. No.: *B000943*

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These application notes provide a comprehensive guide for the use of **Ifenprodil Tartrate** in a variety of cell culture experiments. Detailed protocols for cell viability, apoptosis, and primary neuronal culture are included, along with recommended concentration ranges derived from current literature.

Introduction

Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B (formerly NR2B) subunit.^[1] This specificity makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. Over-activation of NMDA receptors can lead to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a process implicated in several neurodegenerative diseases.^[2] Ifenprodil's ability to selectively block GluN2B-containing NMDA receptors provides a neuroprotective effect against this excitotoxicity.^{[3][4][5]} Beyond its neuroprotective properties, Ifenprodil is also being investigated for its potential immunomodulatory and anti-inflammatory effects.^[1]

Data Presentation: Recommended Concentrations

The effective concentration of **Ifenprodil Tartrate** can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize reported concentrations from various in vitro studies.

Table 1: IC50 Values for NMDA Receptor Inhibition

Cell Type/System	Receptor Subunit	IC50 Value	Reference
Neonatal Rat Forebrain	NMDA Receptors	0.3 μ M	[6]
Rat Cultured Cortical Neurons (10 μ M NMDA)	NMDA Receptors	0.88 μ M	[6]
Rat Cultured Cortical Neurons (100 μ M NMDA)	NMDA Receptors	0.17 μ M	[6]

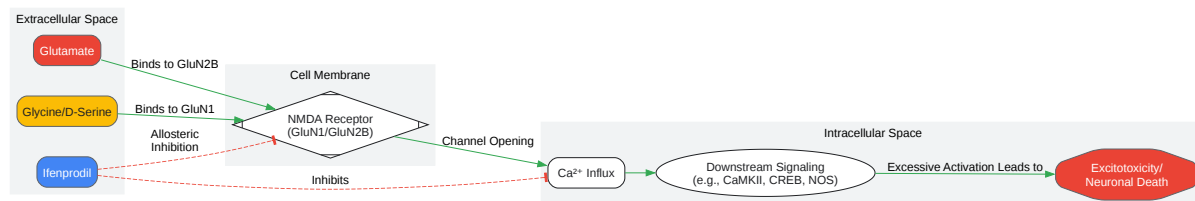
Table 2: Effective Concentrations for Neuroprotection and Other Cellular Effects

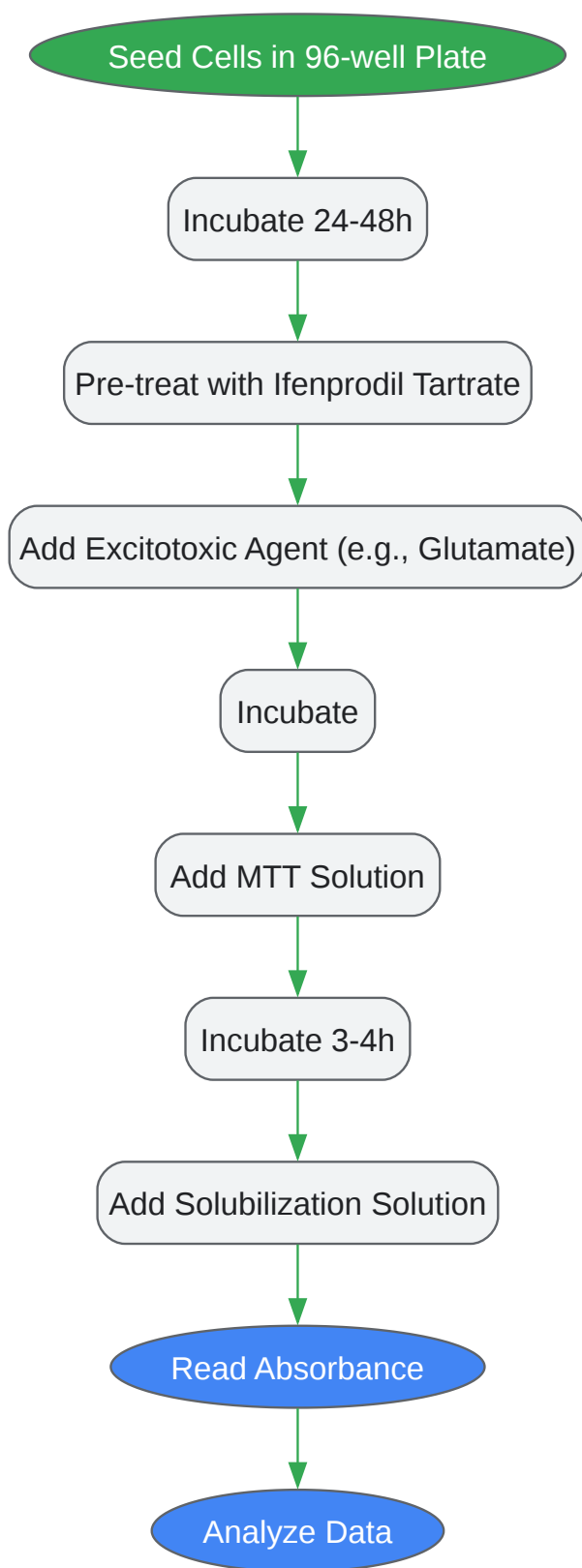
Cell Type	Experimental Model	Effective Concentration	Observed Effect	Reference
Fetal Mouse Cerebral Cortex Cultures	Glutamate-induced toxicity	Not specified, but attenuated toxicity	Neuroprotection	[3]
Rat Cultured Cortical Neurons	NMDA-induced current	3 μ M	Potentialiation of current	[6]
Young Rat Cortical Neurons	NMDA receptor-evoked current	10 μ M	Inhibition of virtually all current	[6]
Older Rat Cortical Neurons	NMDA receptor-evoked current	10 μ M	Inhibition of high-affinity and a significant portion of low-affinity components	[6]
Rat Cultured Neocortical Neurons	Regulation of NMDA receptor subunit expression	3 μ M	Probe for regulation of expression	[7]
Rat Cultured Cortical Neurons	NMDA-mediated stimulation of Na ⁺ -K ⁺ -2Cl ⁻ co-transporter expression	15 μ M	Investigation of co-transporter expression	[7]
Primary Cortical Neurons	Glutamate-mediated intracellular Ca ²⁺ increase and apoptosis	Not specified, but declined effects	Reduction of calcium increase and apoptosis	[4]
Human Brain Microvascular Endothelial Cells	Glutamate-elevated	Not specified, but reduced permeability	Reduction of permeability	[4]

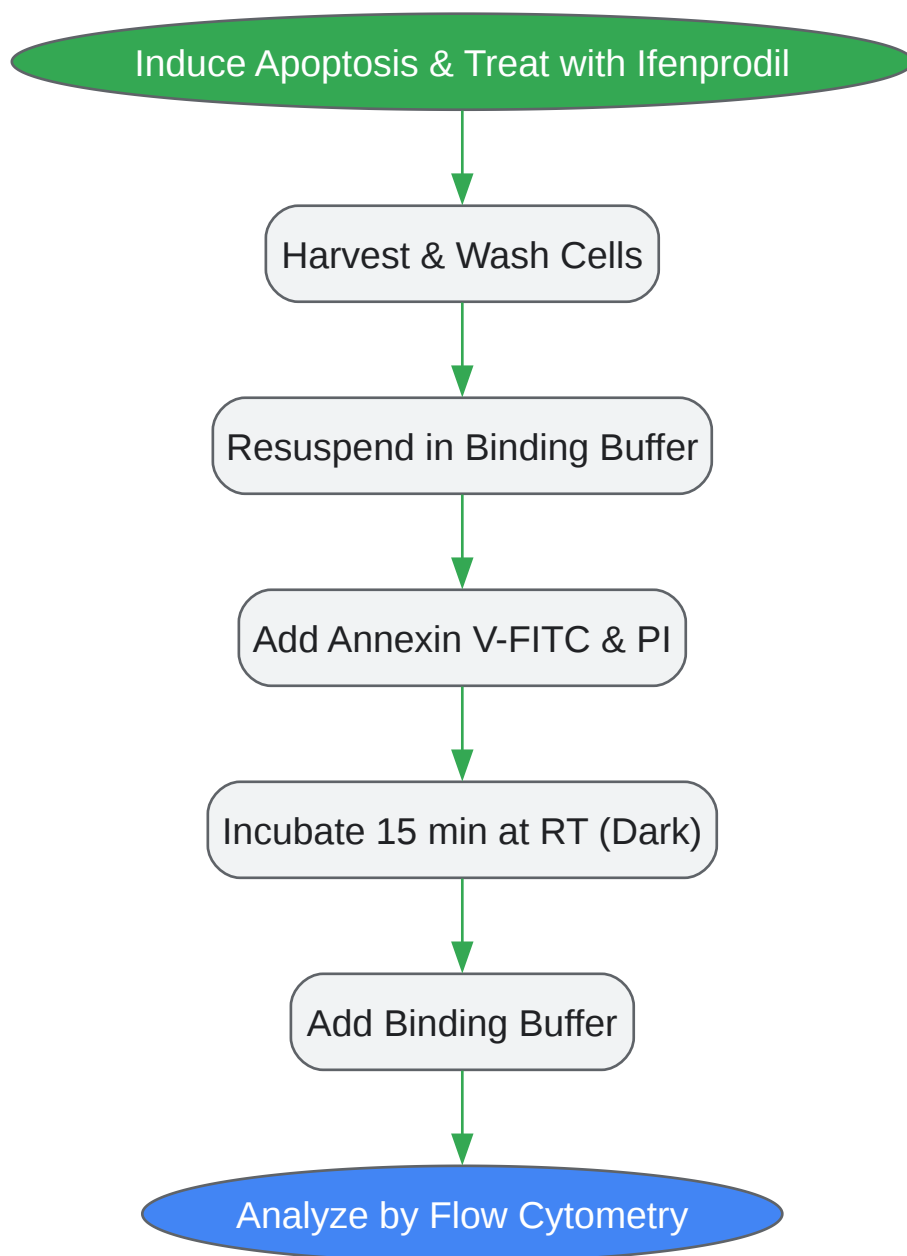
endothelial
permeability

Signaling Pathway

Ifenprodil exerts its effects primarily through the allosteric modulation of the NMDA receptor. The following diagram illustrates the simplified signaling pathway.







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